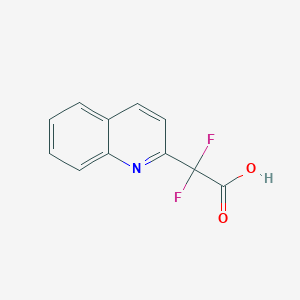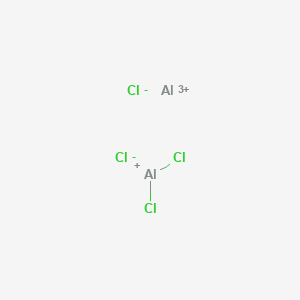
Aluminum chloride (AlCl2) (6CI,7CI,8CI,9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum chloride (AlCl2) (6CI,7CI,8CI,9CI) is an inorganic compound with the chemical formula AlCl2. It is a derivative of aluminum chloride, which is commonly used in various chemical applications. This compound is known for its reactivity and is often utilized in both laboratory and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aluminum chloride (AlCl2) can be synthesized through the reaction of aluminum with chlorine gas. This reaction is highly exothermic and typically occurs at elevated temperatures. The general reaction is: [ 2Al + 3Cl_2 \rightarrow 2AlCl_3 ]
Industrial Production Methods: In industrial settings, aluminum chloride is produced by the exothermic reaction of aluminum metal with chlorine or hydrogen chloride at temperatures between 650 and 750°C . Another method involves the single displacement reaction between copper (II) chloride and aluminum .
Analyse Chemischer Reaktionen
Types of Reactions: Aluminum chloride (AlCl2) undergoes various types of chemical reactions, including:
Oxidation: Aluminum chloride can be oxidized to form aluminum oxide.
Reduction: It can be reduced to aluminum metal.
Substitution: It participates in substitution reactions, particularly in organic chemistry.
Common Reagents and Conditions:
Oxidation: Requires an oxidizing agent such as oxygen or chlorine.
Reduction: Typically involves a reducing agent like hydrogen or a metal.
Substitution: Often uses organic compounds and catalysts like Lewis acids.
Major Products:
Oxidation: Aluminum oxide (Al2O3)
Reduction: Aluminum metal (Al)
Substitution: Various organic aluminum compounds
Wissenschaftliche Forschungsanwendungen
Aluminum chloride (AlCl2) is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in the Friedel-Crafts reaction, which is used to synthesize aromatic compounds.
Biology: It is used in the preparation of certain biological samples.
Medicine: It is utilized in antiperspirants and as a hemostatic agent.
Industry: It is employed in the production of aluminum metal and other aluminum compounds.
Wirkmechanismus
The mechanism by which aluminum chloride exerts its effects involves its role as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. In antiperspirants, aluminum chloride works by causing an obstruction of the distal sweat gland ducts, where the metal ions precipitate with mucopolysaccharides, damaging epithelial cells along the lumen of the duct and forming a plug that blocks sweat output .
Vergleich Mit ähnlichen Verbindungen
- Aluminum fluoride (AlF3)
- Aluminum bromide (AlBr3)
- Aluminum iodide (AlI3)
Comparison:
- Aluminum fluoride (AlF3): Less reactive compared to aluminum chloride and used primarily in the production of aluminum.
- Aluminum bromide (AlBr3): More reactive than aluminum chloride and used in organic synthesis.
- Aluminum iodide (AlI3): Highly reactive and used in specialized chemical reactions.
Aluminum chloride (AlCl2) stands out due to its balanced reactivity and wide range of applications in both organic and inorganic chemistry .
Eigenschaften
Molekularformel |
Al2Cl4+2 |
|---|---|
Molekulargewicht |
195.8 g/mol |
IUPAC-Name |
aluminum;dichloroalumanylium;dichloride |
InChI |
InChI=1S/2Al.4ClH/h;;4*1H/q2*+3;;;;/p-4 |
InChI-Schlüssel |
KHDXPELJNPRACO-UHFFFAOYSA-J |
Kanonische SMILES |
[Al+3].[Al+](Cl)Cl.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


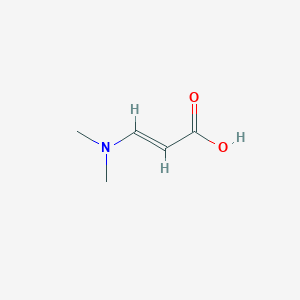
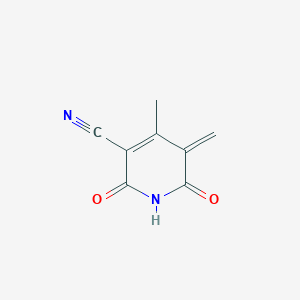
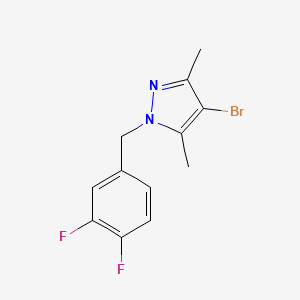
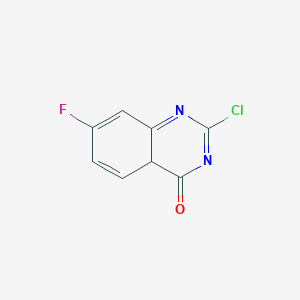
![(2S,3R)-2-amino-N-[(1S)-3-amino-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-(1-hydroxyethyl)-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]carbamoyl]propyl]-3-hydroxy-butanamide](/img/structure/B15131345.png)
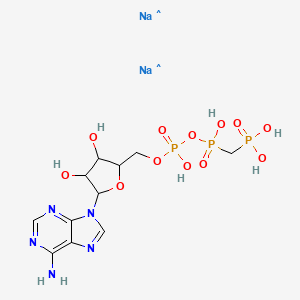

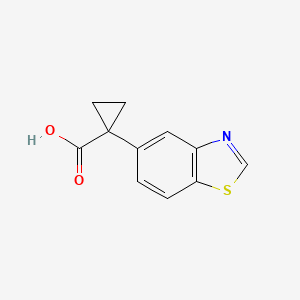
![Adenosine,N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-3'-deoxy-](/img/structure/B15131363.png)

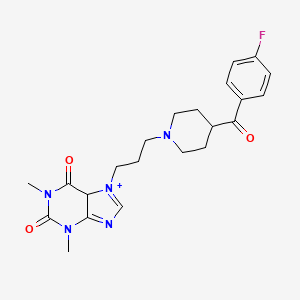
![tert-butyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B15131379.png)
![7-[4-[4-(1-benzothiophen-4-yl)-4-oxidopiperazin-4-ium-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B15131382.png)
